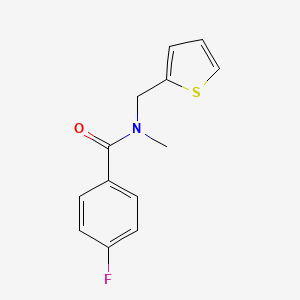
4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a member of the benzamide family and is known for its potent biological activity.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide has been studied extensively for its potential therapeutic applications. This compound has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide is not fully understood. However, studies have shown that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, 4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide can induce cell death in cancer cells and potentially improve neurological function in patients with neurological disorders.
Biochemical and Physiological Effects
4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide has been shown to have significant biochemical and physiological effects. In cancer cells, this compound induces cell death through the activation of apoptotic pathways. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by regulating the expression of genes involved in cell cycle regulation. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide in lab experiments is its potent biological activity. This compound has been shown to have significant anticancer and neuroprotective effects, making it a promising candidate for the development of new therapies. However, one of the limitations of using this compound in lab experiments is its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide. One area of research is the development of new derivatives of this compound with improved biological activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide involves the reaction of 4-fluorobenzoyl chloride with N-methyl-N-(thiophen-2-ylmethyl)amine in the presence of a base. The reaction yields the desired compound in good yields and high purity. This synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
Eigenschaften
IUPAC Name |
4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-15(9-12-3-2-8-17-12)13(16)10-4-6-11(14)7-5-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRXZDQYYFERRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-methyl-N-(thiophen-2-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511337.png)
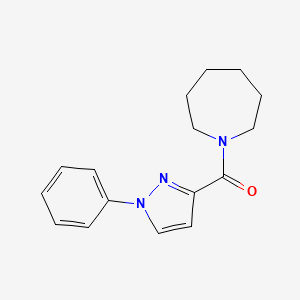
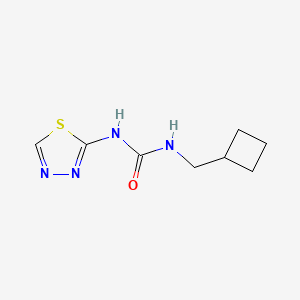
![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7511369.png)
![3-[(3-Fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7511370.png)

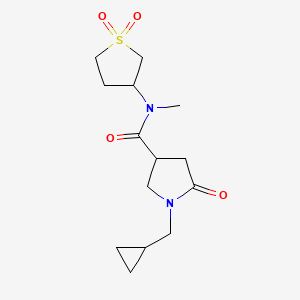
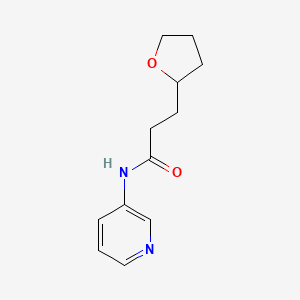

![5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7511414.png)